molecular formula C23H21FN4O2 B243620 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide

Cat. No. B243620
M. Wt: 404.4 g/mol
InChI Key: HCCQFMGWPPTGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide, commonly known as FITC-A, is a fluorescent dye that is widely used in scientific research. It is a derivative of benzotriazole and is commonly used to label proteins, antibodies, and other biomolecules for imaging and detection purposes.

Mechanism of Action

FITC-A works by covalently binding to primary amines on proteins and other biomolecules. The reaction occurs between the isothiocyanate group of FITC-A and the amino group of lysine or N-terminal amino acids. The resulting product is a stable fluorescent conjugate that can be detected using a fluorescence microscope or flow cytometer.
Biochemical and Physiological Effects:
FITC-A has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that does not interfere with cellular processes. However, the use of FITC-A may affect the function of the labeled protein or biomolecule, depending on the site of labeling and the nature of the protein.

Advantages and Limitations for Lab Experiments

FITC-A has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can be used to label a wide range of proteins and biomolecules. FITC-A is also relatively easy to use and can be detected using standard fluorescence microscopy or flow cytometry equipment. However, the use of FITC-A has some limitations. It can interfere with the function of the labeled protein or biomolecule, depending on the site of labeling and the nature of the protein. In addition, FITC-A is sensitive to pH and photobleaching, which can affect the stability and brightness of the fluorescent signal.

Future Directions

There are several future directions for the use of FITC-A in scientific research. One area of interest is the development of new conjugates that can be used to label specific proteins or biomolecules. Another area of interest is the use of FITC-A in live-cell imaging to study protein dynamics and interactions in real-time. Additionally, the development of new techniques for detecting and quantifying FITC-A-labeled proteins and biomolecules will be of great interest to the scientific community.

Synthesis Methods

The synthesis of FITC-A involves several steps. Firstly, 4-fluoroaniline is reacted with 2-hydroxybenzotriazole in the presence of triethylamine to form 2-(4-fluorophenyl)-2H-benzotriazole. This intermediate is then reacted with 4-isopropoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide to form FITC-A. The product is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

FITC-A is widely used in various fields of scientific research, including cell biology, immunology, and biochemistry. It is commonly used as a fluorescent probe to label proteins, antibodies, and other biomolecules for imaging and detection purposes. FITC-A is also used to study the localization, trafficking, and turnover of proteins in cells. In addition, FITC-A can be used to measure protein-protein interactions and enzymatic activities.

properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H21FN4O2/c1-14(2)30-19-10-4-16(5-11-19)23(29)25-20-13-22-21(12-15(20)3)26-28(27-22)18-8-6-17(24)7-9-18/h4-14H,1-3H3,(H,25,29)

InChI Key

HCCQFMGWPPTGQL-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)F

Origin of Product

United States

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